n-Glycyl-5-o-phosphonopentofuranosylamine
Overview
Description
[5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate: is a complex organic compound with significant biochemical and pharmacological relevance This compound is characterized by its unique structure, which includes an oxolane ring, aminoacetyl group, and dihydrogen phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate typically involves multi-step organic reactions. One common method includes the condensation of a suitable oxolane derivative with an aminoacetyl precursor under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the hydroxyl groups on the oxolane ring.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, targeting the aminoacetyl group.
Substitution: Substitution reactions can occur at various positions on the oxolane ring or the aminoacetyl group, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in biochemical assays, providing insights into cellular processes.
Medicine: Medically, this compound is investigated for its potential therapeutic effects. It may have applications in drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: Industrially, [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl sulfate
- [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl nitrate
Uniqueness: Compared to similar compounds, [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate is unique due to its specific phosphate group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with phosphate-binding proteins or enzymes.
Properties
IUPAC Name |
[5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMLSFOUZUIOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864203 | |
Record name | N-Glycyl-5-O-phosphonopentofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92379-77-6 | |
Record name | N-(Aminoacetyl)-5-O-phosphonopentofuranosylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092379776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC333308 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Glycyl-5-O-phosphonopentofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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